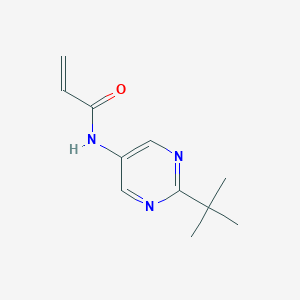
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide, also known as TBP or TBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBPB is a pyrimidine derivative that has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Heck reaction. In
Mécanisme D'action
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB exerts its effects through the inhibition of various proteins, including STAT3 and RORγt. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB binds to the active site of these proteins, preventing their activity. Inhibition of these proteins leads to the enhancement of long-term potentiation, inhibition of cancer cell growth, and enhancement of natural killer cell activity.
Biochemical and Physiological Effects:
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has been shown to have various biochemical and physiological effects. In the brain, N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB enhances long-term potentiation, which is essential for learning and memory. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB also has neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
In cancer cells, N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB inhibits the activity of STAT3, leading to the inhibition of cancer cell growth. In immune cells, N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB enhances the activity of natural killer cells and inhibits the activity of RORγt, leading to the potential treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB in lab experiments is its high purity and yield. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB can be synthesized using various methods with high yields and purity, making it a reliable compound for research. However, one limitation of using N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB is its potential toxicity. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has not been extensively studied for its toxicity, and caution should be taken when working with this compound.
Orientations Futures
There are many future directions for the research of N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB. In neuroscience, further studies could explore the potential of N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, further studies could explore the potential of N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB as a target for cancer therapy. In immunology, further studies could explore the potential of N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB in the treatment of autoimmune diseases.
Conclusion:
In conclusion, N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB can be synthesized using various methods with high yields and purity, making it a reliable compound for research. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has been studied for its potential applications in neuroscience, cancer research, and immunology. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB exerts its effects through the inhibition of various proteins, including STAT3 and RORγt. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has various biochemical and physiological effects, and caution should be taken when working with this compound. There are many future directions for the research of N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB, and further studies could explore its potential in various fields.
Méthodes De Synthèse
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Heck reaction. The Suzuki-Miyaura coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. Both methods have been used to synthesize N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB with high yields and purity.
Applications De Recherche Scientifique
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has been shown to enhance long-term potentiation, a process that is essential for learning and memory. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has been shown to inhibit the growth of cancer cells. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB inhibits the activity of a protein called STAT3, which is overexpressed in many types of cancer. Inhibition of STAT3 activity could be a potential target for cancer therapy.
In immunology, N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has been shown to enhance the activity of natural killer cells, which play a crucial role in the immune response against cancer and viral infections. N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamideB has also been shown to inhibit the activity of a protein called RORγt, which is involved in the differentiation of T helper 17 cells. Inhibition of RORγt activity could be a potential target for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-9(15)14-8-6-12-10(13-7-8)11(2,3)4/h5-7H,1H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENTICOHMSILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

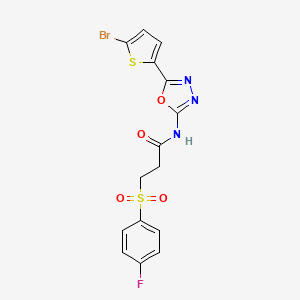

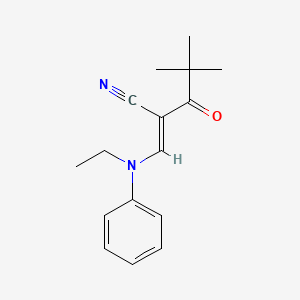
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)
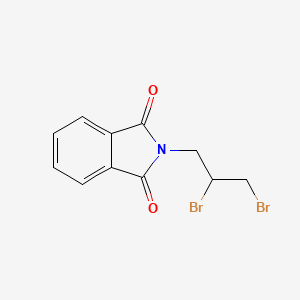
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840172.png)
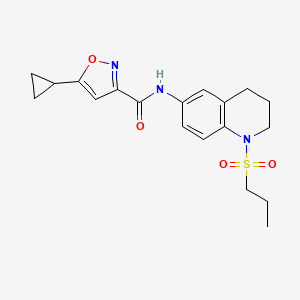
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840177.png)

![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)
![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)
